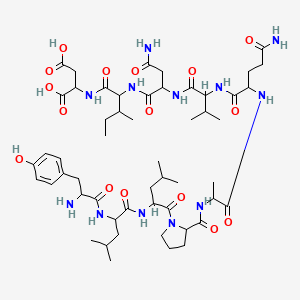

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

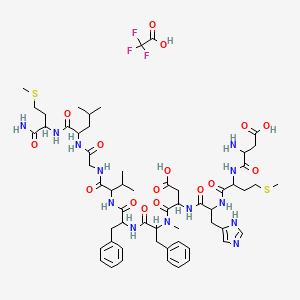

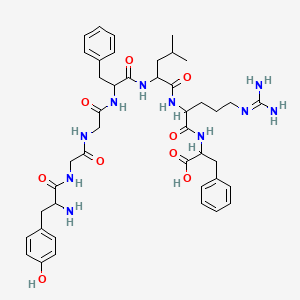

化合物“H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH”は、アミノ酸配列で構成された合成ペプチドです。 配列中の各アミノ酸はDL型であり、D型とL型の両方のエナンチオマーが含まれていることを示しています。

準備方法

合成経路と反応条件

“H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH”の合成は、通常、固相ペプチド合成(SPPS)で行われます。 この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に添加することを可能にします。 このプロセスには以下が含まれます。

活性化: カルボジイミド(DCCまたはEDCなど)またはウロニウム塩(HBTUなど)などの試薬を使用して、入力アミノ酸のカルボキシル基を活性化します。

カップリング: 活性化されたアミノ酸は、成長中のペプチド鎖のアミン基と反応します。

脱保護: アミノ酸の一時的な保護基は、次のカップリング反応を可能にするために除去されます。

切断: 完成したペプチドは樹脂から切断され、精製されます。

工業生産方法

このペプチドの工業生産には、大規模なSPPSまたは液相ペプチド合成(LPPS)が関与することがあります。 反応条件の自動化と最適化は、効率的な生産に不可欠です。 高性能液体クロマトグラフィー(HPLC)などの技術は、精製に使用されます。

化学反応解析

反応の種類

ペプチド“this compound”は、さまざまな化学反応を起こす可能性があり、以下が含まれます。

酸化: 酸化条件は、チロシンやメチオニンなどの特定のアミノ酸残基を修飾できます。

還元: ジスルフィド結合が存在する場合、遊離チオールに還元できます。

置換: アミノ酸残基は、他の官能基で置換したり、ペプチドの特性を変更するために修飾したりできます。

一般的な試薬と条件

酸化: 過酸化水素、過蟻酸。

還元: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: さまざまなアルキル化剤、アシル化剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、ペプチドに加えられた特定の修飾によって異なります。 たとえば、チロシンの酸化は、ジチロシンの形成につながる可能性がありますが、ジスルフィド結合の還元は、遊離システイン残基をもたらします。

科学研究への応用

化学

化学では、このペプチドは、ペプチド合成、折り畳み、安定性を研究するためのモデル化合物として使用できます。 また、酵素反応の基質として、結合研究の際のリガンドとして役立つこともできます。

生物学

生物学では、このペプチドは、タンパク質間相互作用、シグナル伝達経路、細胞取り込み機構を調査するために使用できます。 また、ペプチドベースの薬剤や治療薬の開発にも使用できます。

医学

医学では、このペプチドは、薬物送達システム、ワクチン開発、診断ツールとして潜在的な用途があります。 特定の分子標的に結合する能力により、治療研究にとって貴重な候補となっています。

産業

産業では、このペプチドは、バイオマテリアル、バイオセンサーの製造に使用したり、さまざまなバイオテクノロジーアプリケーションの構成要素として使用したりできます。 その安定性と汎用性により、さまざまな産業プロセスで利用できます。

化学反応の分析

Types of Reactions

The peptide “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify specific amino acid residues, such as tyrosine and methionine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

科学的研究の応用

Chemistry

In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a ligand in binding studies.

Biology

In biology, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this peptide has potential applications in drug delivery systems, vaccine development, and as a diagnostic tool. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.

Industry

In industry, the peptide can be utilized in the production of biomaterials, biosensors, and as a component in various biotechnological applications. Its stability and versatility make it suitable for use in diverse industrial processes.

作用機序

“H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH”の作用機序は、分子標的との特定の相互作用によって異なります。 これらの相互作用には、受容体、酵素、または他のタンパク質への結合が含まれ、生物学的経路の調節につながります。 ペプチドの構造により、天然ペプチドを模倣または阻害することができ、それにより細胞機能に影響を与えます。

類似化合物との比較

類似化合物

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Ile-DL-Asp-OH: xiイソロイシンではなくL-イソロイシンを持つ類似の配列。

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Asp-OH: xiイソロイシン残基がありません。

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-OH: アスパラギン酸残基がありません。

独自性

xiイソロイシンとアミノ酸の特定の配列により、“H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH”はユニークなものになります。 このユニークな配列は、他の類似のペプチドと比較して、異なる生物学的活性と相互作用を付与できます。

特性

IUPAC Name |

2-[[2-[[4-amino-2-[[2-[[5-amino-2-[2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHOUYEKBHWHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84N12O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)

![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)